N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-6-(trifluoromethyl)pyridine-3-carboxamide
Description
N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-6-(trifluoromethyl)pyridine-3-carboxamide is a heterocyclic compound featuring a pyridine core substituted with a trifluoromethyl group at position 6 and a carboxamide moiety at position 2. The carboxamide side chain is further extended via an ethyl linker to a pyrazole ring substituted with a pyridin-3-yl group. This structure integrates key pharmacophoric elements, including aromatic heterocycles (pyridine, pyrazole) and a trifluoromethyl group, which are commonly associated with enhanced metabolic stability and target binding affinity in medicinal chemistry .
Properties
IUPAC Name |
N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N5O/c18-17(19,20)15-4-3-13(9-23-15)16(26)22-6-7-25-11-14(10-24-25)12-2-1-5-21-8-12/h1-5,8-11H,6-7H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGBXAFLGHSEKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN(N=C2)CCNC(=O)C3=CN=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-6-(trifluoromethyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone.
Attachment of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is typically added using a trifluoromethylation reagent such as trifluoromethyl iodide.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-6-(trifluoromethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-6-(trifluoromethyl)pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-6-(trifluoromethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine-Pyrazole Hybrids
Compound A: 1-(6-Amino-4-methylpyridin-3-yl)-N-(5-cyano-6-(2H-1,2,3-triazol-2-yl)pyridin-3-yl)-5-(trifluoromethyl)-1H-pyrazol-4-carboxamide (from )
- Structural Similarities : Shares a pyridine-pyrazole-carboxamide backbone and a trifluoromethyl group.
- Key Differences: Incorporates a triazole ring and cyano group, which may enhance π-π stacking or hydrogen bonding with biological targets. The amino and methyl groups on the pyridine could improve solubility .
Compound B : 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide (from )
- Structural Similarities : Contains a pyridine-derived carboxamide and a triazole substituent.
Trifluoromethyl-Substituted Heterocycles
Compound C : 2-(Trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid ethyl ester (from )
- Structural Similarities : Dual trifluoromethyl groups on pyridine and pyrimidine rings, similar to the target compound’s trifluoromethyl-pyridine motif.
- Key Differences : The ester functional group and pyrimidine core may reduce metabolic stability compared to the carboxamide in the target compound .
Compound D : N-(1,3-dimethyl-1H-pyrazole-4-sulfonyl)-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)-1H-pyrazol-1-yl]-2-[(4S)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide (from )
- Structural Similarities : Contains a pyridine-carboxamide scaffold with trifluoromethyl-like (trifluoropropoxy) and pyrazole substituents.
- Key Differences : The sulfonyl group and branched pyrrolidine may confer distinct pharmacokinetic profiles, such as prolonged half-life .
Functional Group Variations
Compound E : N-(2-Hydroxyethyl)-1-[(6-methoxy-5-methyl-4-pyrimidinyl)methyl]-6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide (from )
- Structural Similarities : Shares a carboxamide-ethyl linker and aromatic heterocycles.
- Key Differences : A pyrrolopyridine core and hydroxyethyl group could enhance water solubility but reduce lipophilicity compared to the target compound’s pyrazole-pyridine system .
Data Table: Structural and Functional Comparison
Research Implications
- Trifluoromethyl Groups: Present in the target compound and Compounds A, C, and D, these groups are known to improve metabolic stability and binding affinity to hydrophobic pockets in enzymes or receptors .
- Carboxamide vs. Ester : The carboxamide in the target compound may offer better hydrolytic stability compared to ester-containing analogs like Compound C .
- Heterocyclic Diversity : Pyridazine (Compound B) and pyrrolopyridine (Compound E) cores may alter solubility and target selectivity compared to pyrazole-pyridine hybrids .
Biological Activity
The compound N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-6-(trifluoromethyl)pyridine-3-carboxamide is a complex organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-inflammatory properties, interactions with specific proteins, and its role as a biochemical probe.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 373.32 g/mol. The structure features several functional groups, including:
- Pyridine ring
- Pyrazole ring
- Trifluoromethyl group
- Carboxamide group
These functional groups contribute to the compound's reactivity and biological interactions.
Anti-inflammatory Activity
Research indicates that the compound exhibits significant anti-inflammatory properties. In various studies, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response:
- In vitro Studies : The compound demonstrated potent COX-2 inhibitory activity with an IC50 value of approximately 0.034 to 0.052 μM in different assays, showing superior selectivity compared to standard anti-inflammatory drugs like diclofenac .
- In vivo Studies : In animal models, such as carrageenan-induced paw edema, the compound displayed high efficacy in reducing inflammation and edema, comparable to established anti-inflammatory agents .
The mechanism by which this compound exerts its effects involves:
- Inhibition of Prostaglandin Synthesis : By inhibiting COX enzymes, the compound reduces the synthesis of prostaglandins that mediate inflammation.
- Modulation of Cytokine Release : It has been observed to decrease levels of pro-inflammatory cytokines in ex vivo assays using LPS-stimulated human whole blood .
Other Biological Activities
Besides its anti-inflammatory effects, this compound is also being investigated for other potential therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that it may have cytotoxic effects against certain cancer cell lines, although further research is needed to elucidate this activity fully .
- Biochemical Probes : Due to its ability to interact with specific proteins or enzymes, it is being explored as a biochemical probe in various research applications .
Study 1: Efficacy in Inflammatory Models
A study conducted by Sivaramakarthikeyan et al. evaluated various pyrazole derivatives for their anti-inflammatory effects. The derivative containing the same core structure as this compound showed an impressive reduction in paw swelling and body weight loss in acute inflammatory models compared to control groups treated with aspirin .
Study 2: Selectivity and Safety Profile
Another investigation focused on the selectivity of this compound for COX-2 over COX-1. Results indicated a high selectivity index (SI), suggesting a lower risk of gastrointestinal side effects typically associated with non-selective NSAIDs . Histopathological evaluations revealed minimal degenerative changes in vital organs, indicating a favorable safety profile .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
